Sphaerococcenol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

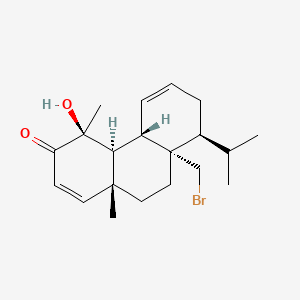

Sphaerococcenol A is a natural product found in Spongia zimocca and Sphaerococcus coronopifolius with data available.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

Sphaerococcenol A has demonstrated significant cytotoxic effects across various cancer cell lines. Its effectiveness is particularly notable in the following areas:

- Cell Lines Tested : Studies have evaluated this compound against several human cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- DU-145 (prostate cancer)

- SH-SY5Y (neuroblastoma)

- NCI-H226 (lung cancer)

- PC-3 (prostate cancer)

- HCT-15 (colon cancer)

- CACO-2 (colon cancer)

- SK-MEL-28 (melanoma)

The compound exhibited an IC50 range between 5 µM to 95 µM , with the lowest values indicating higher cytotoxicity, particularly in MCF-7 cells where it induced apoptosis through mitochondrial dysfunction and increased reactive oxygen species production .

Derivatives and Hemi-Synthesis

Recent studies have focused on synthesizing analogues of this compound to enhance its biological activity:

- Novel Analogues : Researchers have developed several derivatives via thiol-Michael additions and enone reductions. These analogues were tested for cytotoxicity against the same cell lines, revealing varying degrees of potency. For instance:

| Compound | IC50 (µM) A549 | IC50 (µM) DU-145 | IC50 (µM) MCF-7 |

|---|---|---|---|

| This compound | 14.99 | 3.75 | 6.53 |

| Compound 1 | 18.70 | 15.82 | 16.44 |

| Compound 2 | 33.78 | 25.80 | 70.26 |

The data suggest that modifications can either enhance or diminish the cytotoxicity of the original compound .

Potential Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold for drug development:

- Anticancer Drug Design : The structural diversity and bioactivity of this compound make it an attractive candidate for developing new anticancer agents. Its derivatives can be tailored to improve efficacy and selectivity against specific cancer types .

- Further Research Directions : Future studies should aim to elucidate the detailed mechanisms of action and optimize the synthesis of more potent analogues, potentially leading to novel therapeutic options for challenging cancers.

Analyse Chemischer Reaktionen

Thiol-Michael Addition

Sphaerococcenol A can undergo thiol-Michael addition reactions at the enone function . In this reaction, a thiol group is introduced at a specific site on the molecule. For example, the reaction of this compound with 4-methoxybenzenethiol, propanethiol, and benzylthiol yields novel sulfur derivatives . Studies show that when this compound is subjected to a large excess of thiol, only the thio-Michael product is observed .

The reaction is typically conducted under controlled conditions, such as specific temperatures and solvent choices, to optimize yield and selectivity. Potassium tert-butoxide can be used as a base to facilitate nucleophilic attacks during thiol-Michael additions.

Enone Reduction

The enone group in this compound can be reduced using sodium borohydride . This reaction leads to the formation of two alcohol epimers . The use of sodium borohydride originates in the same ratio derived from the 1,2- and 1,4-reduction .

Cytotoxicity

This compound and its derivatives exhibit cytotoxicity against various cancer cell lines . Studies show that this compound exhibits an IC50 range between 14.31 µM and 70.11 µM across various cancer cell lines, indicating significant cytotoxicity. The mechanism by which this compound exerts its cytotoxic effects involves several biochemical pathways. The compound has been displayed to affect the cell viability of different malignant cell lines in 2D, 3D, and co-culture models and stimulate the production of H2O2 and apoptosis . It also exhibited a cytostatic effect on human apoptosis-resistant U373 cells, inhibiting the cell entry into the mitosis phase .

Eigenschaften

Molekularformel |

C20H29BrO2 |

|---|---|

Molekulargewicht |

381.3 g/mol |

IUPAC-Name |

(4S,4aS,4bS,8S,8aS,10aR)-8a-(bromomethyl)-4-hydroxy-4,10a-dimethyl-8-propan-2-yl-4a,4b,7,8,9,10-hexahydrophenanthren-3-one |

InChI |

InChI=1S/C20H29BrO2/c1-13(2)14-6-5-7-15-17-18(3,10-11-20(14,15)12-21)9-8-16(22)19(17,4)23/h5,7-9,13-15,17,23H,6,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20-/m0/s1 |

InChI-Schlüssel |

MLAJPUJSVVNEHK-SYVORCANSA-N |

Isomerische SMILES |

CC(C)[C@@H]1CC=C[C@@H]2[C@@]1(CC[C@]3([C@H]2[C@](C(=O)C=C3)(C)O)C)CBr |

Kanonische SMILES |

CC(C)C1CC=CC2C1(CCC3(C2C(C(=O)C=C3)(C)O)C)CBr |

Synonyme |

sphaerococcenol A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.